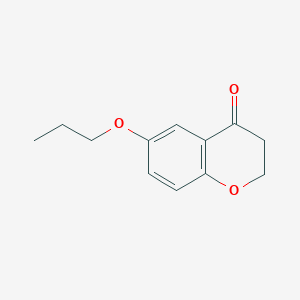
6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the CAS Number: 105630-31-7 . It has a molecular weight of 206.24 and its IUPAC name is 6-propoxy-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on synthesizing and exploring the chemical properties of benzopyran derivatives for various applications. For example, studies on the synthesis of coumestan and coumestrol derivatives from 4-aryloxy-3-iodocoumarins demonstrate the versatility of benzopyran derivatives in organic synthesis (Laschober & Kappe, 1990). Similarly, the development of chiral benzopyrans, chromenes, and chromans from D-galactal underlines the potential of these compounds in creating optically active synthetic intermediates (Simelane et al., 2014).
Potential Biological Activities
Several studies have investigated the biological activities of benzopyran derivatives. For instance, the synthesis of new 4H-pyrano[3,2-c]benzopyran-5-one derivatives has revealed antibacterial and fungicidal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Shaker, 1996). Furthermore, the electrophilic cyclization of substituted propargylic aryl ethers to produce 3,4-disubstituted 2H-benzopyrans suggests their usefulness in synthesizing compounds with diverse functional groups under mild conditions (Worlikar et al., 2007).
Antioxidant and Cytotoxic Activities
Research has also highlighted the antioxidant and cytotoxic activities of benzopyran derivatives. A study on selected 4-methylcoumarins has shown that these compounds exhibit radical-scavenging abilities comparable to Trolox, an established antioxidant. This indicates their potential in therapy and food preservation (Ćavar et al., 2009). Additionally, the isolation of a Z-photoisomer of a benzopyran derivative from Brazilian propolis demonstrated significantly enhanced cytotoxicity against human lung carcinoma cells, underscoring the importance of structural isomerism in modulating biological activities (Hirota et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-propoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUODWWOWQQSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
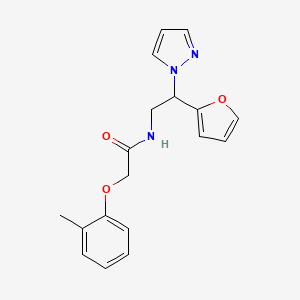
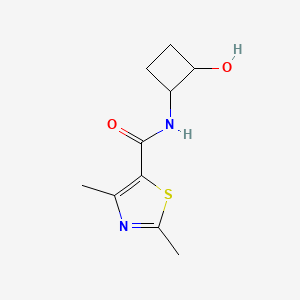
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)

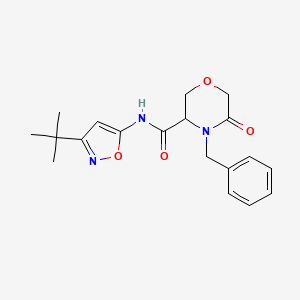

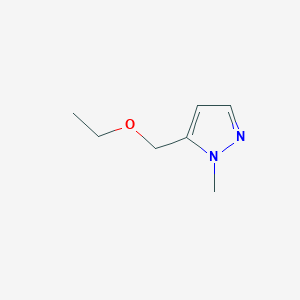
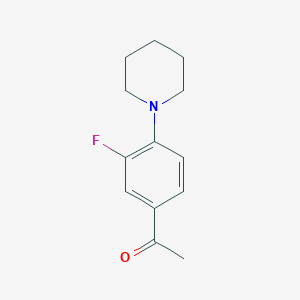
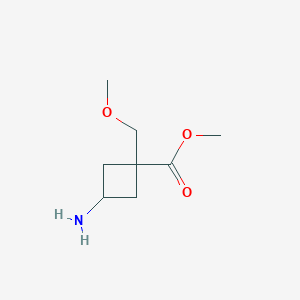
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)